Epitalon (TFA)

Description

BenchChem offers high-quality Epitalon (TFA) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Epitalon (TFA) including the price, delivery time, and more detailed information at info@benchchem.com.

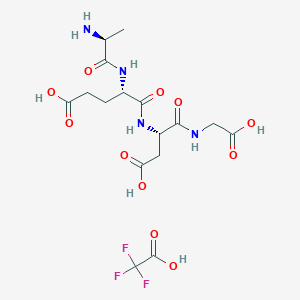

Structure

3D Structure of Parent

Properties

IUPAC Name |

(4S)-4-[[(2S)-2-aminopropanoyl]amino]-5-[[(2S)-3-carboxy-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O9.C2HF3O2/c1-6(15)12(25)17-7(2-3-9(19)20)14(27)18-8(4-10(21)22)13(26)16-5-11(23)24;3-2(4,5)1(6)7/h6-8H,2-5,15H2,1H3,(H,16,26)(H,17,25)(H,18,27)(H,19,20)(H,21,22)(H,23,24);(H,6,7)/t6-,7-,8-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJCJYCJZMHAFCM-WQYNNSOESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NCC(=O)O)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)O)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23F3N4O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Epitalon TFA mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of Epitalon TFA

Executive Summary

Epitalon, a synthetic tetrapeptide (L-Alanyl-L-glutamyl-L-aspartyl-glycine), is a functional analog of Epithalamin, a polypeptide extract from the bovine pineal gland.[1][2][3] Extensive research, primarily conducted at the St. Petersburg Institute of Bioregulation and Gerontology, has identified Epitalon as a potent geroprotector with a multifaceted mechanism of action.[1] This guide delineates the core molecular and cellular pathways through which Epitalon TFA exerts its biological effects, focusing on its well-documented roles in telomerase activation, neuroendocrine regulation, antioxidant defense, and epigenetic modulation.[3][4] Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research by scientists and drug development professionals.

Core Mechanisms of Action

Epitalon's bioactivity is not confined to a single receptor or pathway but rather involves a coordinated influence on several fundamental processes linked to cellular aging and homeostasis.[3][4]

Telomerase Activation and Telomere Maintenance

The most significant and widely cited mechanism of Epitalon is its ability to activate the enzyme telomerase, which is crucial for maintaining the length of telomeres—the protective caps at the ends of chromosomes.[5][6][7] Telomere shortening is a hallmark of cellular aging and a limiting factor in the replicative lifespan of somatic cells, known as the Hayflick limit.[1][8]

Epitalon induces the expression of the telomerase catalytic subunit (hTERT) and its enzymatic activity in human somatic cells.[2][7][9] Mechanistically, the peptide can penetrate the nucleus, bind to specific promoter regions of the telomerase gene, and influence chromatin structure, making the gene more accessible for transcription.[4][10] This reactivation of telomerase leads to the elongation of telomeres, thereby extending the proliferative potential of cells.[1][7] In human fetal fibroblast cultures, Epitalon treatment was sufficient to overcome the Hayflick limit, extending proliferation from the 34th passage in control cells to beyond the 44th passage.[1][11]

In addition to the primary telomerase pathway, studies on breast cancer cell lines suggest that Epitalon can also induce significant telomere extension through the Alternative Lengthening of Telomeres (ALT) pathway, a mechanism distinct from telomerase-mediated elongation.[9]

References

- 1. Epitalon - Wikipedia [en.wikipedia.org]

- 2. revolutionhealth.org [revolutionhealth.org]

- 3. swolverine.com [swolverine.com]

- 4. gethealthspan.com [gethealthspan.com]

- 5. particlepeptides.com [particlepeptides.com]

- 6. swolverine.com [swolverine.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. spartanpeptides.com [spartanpeptides.com]

- 9. Epitalon increases telomere length in human cell lines through telomerase upregulation or ALT activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. alzdiscovery.org [alzdiscovery.org]

- 11. Buy Epitalon (TFA) [smolecule.com]

Epitalon: A Technical Guide to its Discovery, History, and Core Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epitalon (Ala-Glu-Asp-Gly) is a synthetic tetrapeptide developed at the St. Petersburg Institute of Bioregulation and Gerontology. Its creation was preceded by the study of Epithalamin, a bovine pineal gland extract, with research into its geroprotective and neuroendocrine effects beginning in the 1970s.[1][2][3] Epitalon was synthesized to provide a standardized, pure compound that mimics the biological activity of the natural extract.[3][4] Decades of in vitro, in vivo, and clinical research, primarily led by Professor Vladimir Khavinson, have elucidated its primary mechanisms of action, which include the activation of telomerase, regulation of the neuroendocrine system, and epigenetic modulation.[1][3] This guide provides a technical overview of the discovery and history of Epitalon, summarizing key experimental data, detailing core experimental protocols, and visualizing its primary signaling pathways.

Discovery and History

The story of Epitalon begins with Soviet-era research into the mechanisms of aging. In the 1970s, Professor Vladimir Khavinson and his colleagues at the Military Medical Academy in Leningrad (now St. Petersburg) began investigating peptide extracts from various animal organs, hypothesizing that these substances could regulate the function of their source tissues.[1] This research led to the isolation of a pineal gland polypeptide extract named Epithalamin.[1][2]

Epithalamin, derived from bovine pineal glands, showed significant promise in modulating immune function, enhancing antioxidant defense, and promoting longevity in animal studies.[1][5] However, being a complex animal extract, it faced challenges related to standardization and large-scale production. To overcome these limitations, researchers analyzed its amino acid composition and synthesized the tetrapeptide Ala-Glu-Asp-Gly, which was named Epitalon.[2][3][4] This synthetic peptide was found to be the active component responsible for many of the biological effects observed with Epithalamin.[4] Subsequent research has largely focused on this synthetic, standardized version, establishing it as a significant tool in the study of aging.[3]

Quantitative Data from Key Research Findings

The following tables summarize quantitative results from various in vitro, animal, and human studies on Epitalon.

Table 1: In Vitro Studies on Human Cell Lines

| Parameter Measured | Cell Line(s) | Treatment Details | Key Quantitative Result(s) | Citation(s) |

| Telomere Elongation | Human Somatic Cells, PHA-stimulated lymphocytes | Not specified | Average increase of 33.3% | [2][6] |

| hTERT mRNA Expression | 21NT (Breast Cancer) | 1 µg/mL for 4 days | 12-fold upregulation | [7] |

| hTERT mRNA Expression | BT474 (Breast Cancer) | 0.5 µg/mL for 4 days | 5-fold upregulation | [7] |

| Telomerase Activity | HeLa, Human Fetal Lung Fibroblasts (602/17) | Not specified | Increased telomerase activity detected via TRAP assay | [1][2][6] |

| Neuronal Gene Expression | Human Gingival Mesenchymal Stem Cells (hGMSCs) | Not specified | 1.6 to 1.8-fold increase in Nestin, GAP43, β-Tubulin III, and Doublecortin mRNA | [8][9] |

| Sister Chromatid Exchanges | Lymphocytes (from donors aged 75-88) | Not specified | 1.4-fold increase in frequency (p < 0.001) | [5] |

Table 2: In Vivo Animal Studies

| Parameter Measured | Animal Model | Treatment Protocol | Key Quantitative Result(s) | Citation(s) |

| Maximum Lifespan | Swiss-derived SHR mice | 1.0 µ g/mouse , s.c., 5 days/month | 12.3% increase vs. control | [5] |

| Lifespan of Last 10% Survivors | Swiss-derived SHR mice | 1.0 µ g/mouse , s.c., 5 days/month | 13.3% increase (p < 0.01) | [5] |

| Chromosome Aberrations | Swiss-derived SHR mice | 1.0 µ g/mouse , s.c., 5 days/month | 17.1% decrease in bone marrow cells (p < 0.05) | [5] |

| Leukemia Development | Swiss-derived SHR mice | 1.0 µ g/mouse , s.c., 5 days/month | 6.0-fold inhibition vs. control | [5] |

| Melatonin Secretion | Senescent Rhesus Monkeys (Macaca mulatta) | Intramuscular injections for 10 days | Significant stimulation of evening melatonin synthesis | [4] |

Table 3: Human Clinical Studies

| Parameter Measured | Study Population | Treatment Protocol | Key Quantitative Result(s) | Citation(s) |

| Clinical Effect | Patients with Retinitis Pigmentosa | 5.0 µ g/eye , parabulbar injections, daily for 10 days | Positive clinical effect in 90% of cases | [10][11] |

| Visual Acuity | Patients with Retinitis Pigmentosa | 5.0 µ g/eye , parabulbar injections, daily for 10 days | Average increase of 0.15-0.25 | [12] |

| Total Visual Field Borders | Patients with Retinitis Pigmentosa | 5.0 µ g/eye , parabulbar injections, daily for 10 days | Increase of 90-120° in 64.8% of patients | [12] |

| Melatonin Synthesis | 75 healthy women | 0.5 mg/day, sublingual, for 20 days | 1.6-fold increase in urinary 6-sulfatoxymelatonin vs. placebo | [6][13] |

| Circadian Gene Expression | 75 healthy women | 0.5 mg/day, sublingual, for 20 days | Clock expression decreased 1.8-fold; Cry2 expression doubled | [6] |

| Mortality Rate (Epithalamin) | 266 people over age 60 | Not specified, for 2-3 years | 1.6–1.8-fold reduction in mortality over the following 6 years |

Experimental Protocols

Telomerase Activity Assessment: Telomeric Repeat Amplification Protocol (TRAP) Assay

The TRAP assay is a standard PCR-based method to determine telomerase activity.[14]

-

Cell Culture and Treatment: Human cell lines, such as fetal fibroblasts or cancer cell lines (e.g., HeLa), are cultured under standard conditions.[1][14] Experimental groups are treated with Epitalon at desired concentrations (e.g., 0.5-1 µg/mL), while control groups receive a vehicle.[7]

-

Protein Extraction: Following the treatment period, cells are lysed using a buffer containing a non-ionic detergent like CHAPS (e.g., from a TRAPeze® kit) to release cellular proteins, including telomerase.[7] Protein concentration is quantified.

-

Telomerase Extension: The protein extract is incubated with a synthetic telomerase substrate (TS) primer, dNTPs, and a PCR buffer. If active telomerase is present, it adds telomeric repeats (TTAGGG) to the 3' end of the TS primer.[7][14] A heat-inactivated sample serves as a negative control.[7]

-

PCR Amplification: The extended products are amplified by PCR using the TS primer and a reverse primer (e.g., Anchored Return Primer).[7]

-

Detection and Quantification: The amplified PCR products are separated by polyacrylamide gel electrophoresis (PAGE) and visualized with a DNA staining agent. The presence of a characteristic 6-base pair ladder indicates telomerase activity.[14] Quantification can be performed by comparing the band intensity to a positive control or by using a qPCR-based TRAP assay.[7]

Gene Expression Analysis: qPCR for hTERT

Quantitative PCR is used to measure the effect of Epitalon on the mRNA expression of the telomerase catalytic subunit, hTERT.[7]

-

Cell Culture and Treatment: Cells (e.g., 21NT, BT474, IBR.3, HMEC) are treated with Epitalon (e.g., 0.5 or 1 µg/mL) for a specified duration (e.g., 4 days for cancer cells, 3 weeks for normal cells).[7]

-

RNA Extraction and cDNA Synthesis: Total RNA is isolated from the cells using a commercial kit. The RNA is then reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.[7][15]

-

qPCR: The qPCR reaction is performed using the cDNA as a template, specific primers for the hTERT gene, and a reference gene (e.g., GAPDH) for normalization.[7] A fluorescent dye (e.g., SYBR Green) is used for detection.

-

Data Analysis: The relative expression of hTERT mRNA is calculated using the delta-delta Ct method, comparing the expression in Epitalon-treated cells to untreated controls.[7]

ALT Pathway Analysis: Immunofluorescence for PML Bodies

The Alternative Lengthening of Telomeres (ALT) pathway is a telomerase-independent mechanism for telomere maintenance. Its activity is characterized by the presence of ALT-associated PML bodies (APBs).[7][16]

-

Cell Preparation: Cells (e.g., U2OS, 21NT) are cultured on glass microscope slides.[7][16]

-

Fixation and Permeabilization: Cells are fixed with 2-4% formaldehyde, followed by permeabilization with cold methanol or a methanol:acetone mixture to allow antibody access to intracellular structures.[7][16]

-

Blocking and Antibody Incubation: Non-specific binding sites are blocked using a solution like 10% goat serum. Cells are then incubated with a primary antibody targeting the PML protein. For co-localization, an antibody against a telomeric protein like TRF1 may also be used.[7][16]

-

Secondary Antibody and Staining: After washing, cells are incubated with a fluorescently-labeled secondary antibody that binds to the primary antibody (e.g., FITC- or Alexa Fluor-conjugated).[16] The cell nuclei are counterstained with DAPI.[16]

-

Visualization: The slides are mounted and visualized using a fluorescence microscope. The presence and quantity of distinct PML foci (green dots) within the nucleus (blue) are indicative of APB formation and ALT activity.[7][17]

Signaling Pathways and Mechanisms of Action

Regulation of Melatonin Synthesis

Epitalon plays a key role in normalizing the function of the pineal gland, particularly in the context of aging.[2][18] It stimulates the synthesis of melatonin by upregulating key components of the signaling pathway. The process is initiated by norepinephrine, which activates a cAMP-dependent pathway. Epitalon has been shown to increase the expression of the transcription factor pCREB (phosphorylated cAMP response element-binding protein) and the enzyme AANAT (arylalkylamine N-acetyltransferase), which is the rate-limiting step in melatonin production.[2][18][19]

Epigenetic Regulation via Histone Interaction

Epitalon is capable of penetrating the cell nucleus and influencing gene expression through epigenetic mechanisms.[8][9] Molecular modeling studies have shown that the AEDG peptide preferentially binds to specific sites on linker histones H1/3 and H1/6.[8][9] These histones play a role in chromatin compaction. By interacting with them, Epitalon is thought to decondense chromatin, making certain gene promoter regions more accessible for transcription. This mechanism has been proposed to explain its ability to activate the expression of genes involved in processes like neuronal differentiation.[8][9][20]

Telomerase Activation and Telomere Lengthening

The most cited mechanism of Epitalon is its ability to activate the enzyme telomerase, which maintains the length of telomeres, the protective caps on the ends of chromosomes.[6][7] Telomere shortening is a hallmark of cellular aging. Epitalon upregulates the expression of the gene for the catalytic subunit of telomerase (hTERT).[7] By increasing the amount of active telomerase, Epitalon counteracts the natural shortening of telomeres that occurs with each cell division, thereby extending the replicative lifespan of cells.[6][7] In some cancer cells, Epitalon has been observed to induce telomere lengthening through the ALT pathway instead of telomerase.[7][21]

Conclusion

Epitalon, the synthetic tetrapeptide Ala-Glu-Asp-Gly, represents a culmination of decades of research originating from the study of pineal gland extracts. Its primary, well-documented effects on telomerase activation, neuroendocrine regulation, and epigenetic modulation position it as a significant compound in the field of gerontology. The quantitative data from numerous studies provide a compelling basis for its biological activity. The detailed protocols outlined in this guide offer a framework for the replication and further investigation of its mechanisms. While much of the foundational human research was conducted in Russia and may not meet the rigorous standards of modern large-scale, placebo-controlled trials, the consistent and compelling preclinical and in vitro data warrant further exploration by the global scientific community.[3][10]

References

- 1. Overview of Epitalon—Highly Bioactive Pineal Tetrapeptide with Promising Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Overview of Epitalon—Highly Bioactive Pineal Tetrapeptide with Promising Properties [mdpi.com]

- 3. swolverine.com [swolverine.com]

- 4. khavinson.info [khavinson.info]

- 5. khavinson.info [khavinson.info]

- 6. gethealthspan.com [gethealthspan.com]

- 7. Epitalon increases telomere length in human cell lines through telomerase upregulation or ALT activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. AEDG Peptide (Epitalon) Stimulates Gene Expression and Protein Synthesis during Neurogenesis: Possible Epigenetic Mechanism [pubmed.ncbi.nlm.nih.gov]

- 10. droracle.ai [droracle.ai]

- 11. Pineal-regulating tetrapeptide epitalon improves eye retina condition in retinitis pigmentosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. khavinson.info [khavinson.info]

- 13. innerbody.com [innerbody.com]

- 14. benchchem.com [benchchem.com]

- 15. The Antioxidant Tetrapeptide Epitalon Enhances Delayed Wound Healing in an in Vitro Model of Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biochem.slu.edu [biochem.slu.edu]

- 17. Correction: Epitalon increases telomere length in human cell lines through telomerase upregulation or ALT activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ageproofperformance.com [ageproofperformance.com]

- 19. Molecular cellular mechanisms of peptide regulation of melatonin synthesis in pinealocyte culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Epitalon increases telomere length in human cell lines through telomerase upregulation or ALT activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Functions of the Tetrapeptide Epitalon (AEDG): A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Epitalon (Ala-Glu-Asp-Gly or AEDG) is a synthetic tetrapeptide that has garnered significant scientific interest for its potential geroprotective and bioregulatory functions. Derived from the pineal gland polypeptide extract, Epithalamin, Epitalon has been the subject of extensive research, demonstrating a range of biological activities that impact cellular longevity, neuroendocrine function, and antioxidant defenses. This technical guide provides an in-depth overview of the core biological functions of Epitalon, presenting quantitative data from key studies, detailed experimental protocols, and visualizations of the associated signaling pathways. The primary mechanisms of action discussed herein include the activation of telomerase, regulation of the pineal gland and melatonin synthesis, modulation of gene expression, and enhancement of antioxidant systems.

Introduction

Cellular senescence, the irreversible arrest of cell proliferation, is a fundamental hallmark of aging. A key contributor to this process is the progressive shortening of telomeres, the protective nucleoprotein caps at the ends of chromosomes. The enzyme telomerase can counteract this attrition, and its activation is a primary focus of anti-aging research. Epitalon has emerged as a significant molecule in this field, with numerous studies reporting its ability to activate telomerase and elongate telomeres.[1]

Beyond its effects on telomeres, Epitalon exhibits a pleiotropic range of biological activities. It is known to regulate the neuroendocrine system, particularly the function of the pineal gland, which is crucial for maintaining circadian rhythms through the synthesis of melatonin.[2][3] Furthermore, Epitalon has demonstrated potent antioxidant properties, protecting cells from oxidative stress, a major contributor to age-related cellular damage.[4][5] This guide synthesizes the current scientific understanding of Epitalon's biological functions, providing a technical resource for the research and drug development community.

Core Biological Functions and Mechanisms of Action

Telomerase Activation and Telomere Elongation

One of the most well-documented functions of Epitalon is its ability to induce telomerase activity, leading to the elongation of telomeres and an extension of cellular lifespan.[6] This is a critical mechanism underlying its geroprotective effects.

Mechanism of Action: Epitalon has been shown to upregulate the expression of the catalytic subunit of telomerase, telomerase reverse transcriptase (hTERT).[6] Studies suggest that Epitalon can penetrate the cell nucleus and interact with DNA and histone proteins, potentially influencing chromatin structure to make the hTERT gene more accessible for transcription.[7][8] This epigenetic regulation leads to increased synthesis of the telomerase enzyme. In some cancer cell lines, Epitalon has been observed to induce telomere elongation through the Alternative Lengthening of Telomeres (ALT) pathway, independent of telomerase activity.[6][7]

Quantitative Data Summary:

| Parameter | Cell/Animal Model | Epitalon Concentration/Dose | Duration | Key Quantitative Finding | Reference |

| Telomere Length | 21NT Human Breast Cancer Cells | 0.5 and 1 µg/ml | 4 days | Increase from 2.4 kb to 4 kb | [7] |

| Telomere Length | BT474 Human Breast Cancer Cells | 0.2 µg/ml | 4 days | Maximum increase to 8 kb | [7] |

| Telomere Length | Human Somatic Cells | Not Specified | Not Specified | Average increase of 33.3% | [9] |

| hTERT mRNA Expression | 21NT Human Breast Cancer Cells | 1 µg/ml | 4 days | 12-fold upregulation | [6] |

| hTERT mRNA Expression | BT474 Human Breast Cancer Cells | 0.5 µg/ml | 4 days | 5-fold upregulation | [6] |

| Cellular Lifespan | Human Fetal Fibroblasts | Not Specified | Not Specified | Overcame Hayflick limit (extended from 34 to over 44 passages) | [10] |

| Lifespan | Drosophila melanogaster | 0.001 x 10⁻⁶ to 5 x 10⁻⁶ wt.% | Lifelong | 11-16% increase | [1] |

| Lifespan (Last 10% of survivors) | Swiss-derived SHR mice | 1.0 µ g/mouse , 5 days/month | Lifelong | 13.3% increase | [11] |

| Maximum Lifespan | Swiss-derived SHR mice | 1.0 µ g/mouse , 5 days/month | Lifelong | 12.3% increase | [11] |

Regulation of the Pineal Gland and Melatonin Synthesis

Epitalon plays a crucial role in regulating the function of the pineal gland, which in turn governs the body's circadian rhythms through the synthesis of melatonin.[2][3] Age-related decline in pineal gland function and melatonin production can lead to disruptions in sleep-wake cycles and other physiological processes.

Mechanism of Action: Epitalon has been shown to stimulate melatonin synthesis by increasing the expression and activity of key enzymes in the melatonin production pathway within pinealocytes. Specifically, it upregulates arylalkylamine N-acetyltransferase (AANAT), the rate-limiting enzyme in melatonin synthesis, and the phosphorylated cAMP response element-binding protein (pCREB), a transcription factor involved in AANAT expression.[4][12] This leads to a restoration of normal, age-appropriate melatonin levels.[13]

Quantitative Data Summary:

| Parameter | Model | Epitalon Dose | Duration | Key Quantitative Finding | Reference |

| Melatonin Synthesis | Human Trial (75 women) | 0.5 mg/day (sublingual) | 20 days | 160% increase in urinary 6-sulfatoxymelatonin | [10] |

| Melatonin Concentration | In vitro experiment | Not Specified | Not Specified | Over 3 times higher than control group in the evening | [14] |

Antioxidant Properties

Epitalon exhibits significant antioxidant activity, protecting cells from the damaging effects of reactive oxygen species (ROS).[4][5] This function contributes to its overall geroprotective effects by mitigating a key driver of cellular aging.

Mechanism of Action: The antioxidant effects of Epitalon are primarily mediated through the activation of the Keap1/Nrf2 signaling pathway.[10][11] Under normal conditions, the transcription factor Nrf2 is bound to its inhibitor Keap1 in the cytoplasm. In the presence of activators like Epitalon, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding for various antioxidant enzymes, leading to their increased transcription.[10] This results in elevated levels of enzymes such as Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx).[15][16]

Quantitative Data Summary:

| Parameter | Model | Epitalon Concentration/Dose | Key Quantitative Finding | Reference |

| Superoxide Dismutase (SOD) Activity | Male Rats (Epithalamin) | Not Specified | 41% increase | [10] |

| Catalase (CAT) Activity | Male Rats (Epithalamin) | Not Specified | 20% increase | [10] |

| Reactive Oxygen Species (ROS) Levels | Aged Mouse Oocytes | 0.1mM | 86.6% reduction compared to aged control | [10] |

| SOD2 and CAT Gene Expression | ARPE-19 cells (in vitro model of diabetic retinopathy) | 40 and 60 ng/mL | Rescue of high-glucose-induced downregulation | [10] |

Regulation of Gene Expression and Neurogenesis

Epitalon has been shown to epigenetically regulate the expression of genes involved in various cellular processes, including neurogenesis.[15]

Mechanism of Action: Molecular modeling studies have shown that Epitalon can preferentially bind to linker histone proteins H1/3 and H1/6 at sites that interact with DNA.[15] It is hypothesized that this interaction competes with the histone-DNA binding, leading to a more open chromatin structure and increased probability of transcription for certain genes.[15]

Quantitative Data Summary:

| Parameter | Cell Model | Epitalon Concentration | Duration | Key Quantitative Finding | Reference |

| Nestin, GAP43, β-tubulin III, and Doublecortin mRNA Expression | Human Gingival Mesenchymal Stem Cells (hGMSCs) | 0.01 μg/mL | 1 week | 1.6 to 1.8 times increase | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of Epitalon's biological functions.

Cell Culture and Treatment

-

Cell Lines: Human fetal lung fibroblasts (e.g., 602/17), human breast cancer cell lines (e.g., 21NT, BT474), normal human mammary epithelial cells (HMEC), and human gingival mesenchymal stem cells (hGMSCs) are commonly used.[7][10][15]

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained at 37°C in a humidified incubator with 5% CO2.[17]

-

Epitalon Preparation: A stock solution of Epitalon is prepared by dissolving it in a sterile solvent such as bacteriostatic water or phosphate-buffered saline (PBS). This stock is then diluted in the culture medium to achieve the desired final concentrations (e.g., 0.05 µg/ml, 0.1 µg/ml, 1 µg/ml).[7][10][17]

-

Treatment Protocol: The culture medium is replaced with medium containing the specified concentration of Epitalon. A vehicle control (medium with the solvent alone) is run in parallel. The duration of treatment varies depending on the experiment, ranging from 4 days to 3 weeks, with the medium being refreshed daily.[7][17]

Telomerase Activity Assay (Telomeric Repeat Amplification Protocol - TRAP)

The TRAP assay is a highly sensitive, PCR-based method for detecting telomerase activity.[7][9]

-

Protein Extraction: Proteins are extracted from control and Epitalon-treated cells using a lysis buffer (e.g., TRAPeze 1x CHAPS lysis buffer).[7]

-

Telomerase Reaction: The protein extract is incubated with a substrate oligonucleotide (TS primer) and dNTPs. Active telomerase in the extract adds telomeric repeats (TTAGGG) to the 3' end of the TS primer.[2]

-

PCR Amplification: The extended products are amplified by PCR using a forward primer (TS) and a reverse primer (ACX).[2][6]

-

Detection: The PCR products are separated by polyacrylamide gel electrophoresis (PAGE) and visualized using a fluorescent dye (e.g., SYBR Green). A characteristic ladder of bands with 6 base-pair increments indicates positive telomerase activity.[2][7]

Telomere Length Measurement (Quantitative PCR - qPCR)

This method quantifies the average telomere length relative to a single-copy gene.[7]

-

DNA Extraction: Genomic DNA is extracted from control and Epitalon-treated cells using a commercial kit.[7]

-

qPCR Reaction: Two separate qPCR reactions are performed for each sample: one to amplify the telomeric repeats and another to amplify a single-copy reference gene (e.g., 36B4).[2][7]

-

Calculation: The relative telomere length is calculated using the comparative Ct (threshold cycle) method, which compares the amount of telomeric DNA to the amount of the reference gene.[2][7]

hTERT mRNA Expression Analysis (Reverse Transcription qPCR - RT-qPCR)

This technique measures the expression level of the hTERT gene.[6]

-

RNA Extraction: Total RNA is isolated from the cell lines.[2]

-

Reverse Transcription: The extracted RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.[2]

-

qPCR: The cDNA is used as a template for qPCR with primers specific for the hTERT gene and a housekeeping gene (e.g., GAPDH) for normalization. The relative expression of hTERT is calculated using the ΔΔCt method.[2][6]

Animal Studies for Lifespan and Tumor Incidence

-

Animal Model: Female outbred Swiss-derived SHR mice are a commonly used model.[4][11]

-

Treatment Protocol:

-

Dosage: 1.0 µg of Epitalon per mouse (approximately 30-40 µg/kg).[4][11]

-

Administration: Subcutaneous injection of Epitalon dissolved in 0.1 ml of normal saline.[4][11]

-

Schedule: Injections are administered on 5 consecutive days each month, starting from the age of 3 months and continuing until the natural death of the animals.[4][11]

-

Control Group: Receives subcutaneous injections of 0.1 ml of normal saline on the same schedule.[4][11]

-

-

Parameters Monitored: Lifespan (mean and maximum), survival of the last 10% of the cohort, spontaneous tumor incidence, food consumption, body weight, and frequency of chromosome aberrations.[4][11]

Antioxidant Enzyme Activity Assays

-

Sample Preparation: Tissues (e.g., liver, brain) or cells are homogenized in an appropriate ice-cold buffer to obtain a lysate. The supernatant is collected after centrifugation for use in the assays.[10][15]

-

Superoxide Dismutase (SOD) Activity Assay: SOD activity is measured based on its ability to inhibit the reduction of nitroblue tetrazolium (NBT). The inhibition is measured spectrophotometrically at approximately 560 nm.[15]

-

Catalase (CAT) Activity Assay: This assay measures the decomposition of hydrogen peroxide (H2O2) by catalase. The decrease in absorbance at 240 nm as H2O2 is consumed is monitored.[10]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to Epitalon's biological functions.

Caption: Epitalon's mechanism of telomerase activation and telomere elongation.

References

- 1. Biotech Compounds [biotechcompounds.com]

- 2. benchchem.com [benchchem.com]

- 3. Epitalon increases telomere length in human cell lines through telomerase upregulation or ALT activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Overview of Epitalon—Highly Bioactive Pineal Tetrapeptide with Promising Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Epitalon increases telomere length in human cell lines through telomerase upregulation or ALT activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. polarispeptides.com [polarispeptides.com]

- 10. benchchem.com [benchchem.com]

- 11. gethealthspan.com [gethealthspan.com]

- 12. ageproofperformance.com [ageproofperformance.com]

- 13. BioKB - CoOccurrence - melatonin biosynthetic process - Peptides [biokb.lcsb.uni.lu]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. peptideslabuk.com [peptideslabuk.com]

- 17. Epitalon protects against post-ovulatory aging-related damage of mouse oocytes in vitro - PMC [pmc.ncbi.nlm.nih.gov]

Epitalon and Telomerase Activation: A Technical Guide to the Core Science

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epitalon, a synthetic tetrapeptide (Ala-Glu-Asp-Gly), has garnered significant interest in the field of gerontology for its potential to counteract age-related cellular decline.[1][2][3][4][5] This document provides an in-depth technical overview of the core scientific principles underlying Epitalon's mechanism of action, with a specific focus on its well-documented role in the activation of telomerase and the subsequent effects on telomere length. It aims to furnish researchers, scientists, and drug development professionals with a comprehensive resource detailing the quantitative data from key studies, the experimental protocols utilized, and the signaling pathways implicated in Epitalon's biological activity.

Introduction: The Role of Telomeres and Telomerase in Cellular Aging

Telomeres, repetitive nucleotide sequences at the termini of linear chromosomes, are fundamental to maintaining genomic stability.[1][2] With each cell division, a portion of the telomere is lost, leading to progressive shortening. This process acts as a molecular clock, and when telomeres reach a critical length, the cell enters a state of senescence or apoptosis.[1] The enzyme telomerase, a reverse transcriptase, counteracts this shortening by adding telomeric repeats to the chromosome ends.[2][3] In most human somatic cells, telomerase activity is repressed after embryonic development, contributing to the cellular aging process.[1] The reactivation of telomerase in somatic cells is a key strategy being explored for its potential to extend cellular lifespan and combat age-related diseases.[1][6] Epitalon has emerged as a promising agent in this domain, demonstrating the ability to induce telomerase activity and elongate telomeres in human cells.[6][7]

Mechanism of Action: Epitalon's Influence on Telomerase

Epitalon's primary mechanism in cellular rejuvenation lies in its ability to stimulate the production and activity of telomerase.[8] This is achieved primarily through the upregulation of the expression of the telomerase catalytic subunit, known as human Telomerase Reverse Transcriptase (hTERT).[7][9]

Upregulation of hTERT Expression

Studies have demonstrated that Epitalon treatment leads to a significant, dose-dependent increase in hTERT mRNA expression in various cell types.[7][10] This suggests that Epitalon's influence begins at the transcriptional level, potentially through epigenetic modifications or direct interaction with gene promoter regions.[11] One proposed mechanism involves Epitalon's ability to interact with specific DNA sequences and modulate chromatin structure, thereby making the hTERT gene more accessible for transcription.[11]

Differential Effects in Normal and Cancer Cells

A noteworthy aspect of Epitalon's activity is its differential impact on normal versus cancerous cells. In normal human somatic cells, Epitalon induces telomerase activity, leading to telomere elongation and an extension of cellular lifespan.[6][7] Conversely, in some cancer cell lines, while hTERT expression may be elevated, a significant increase in telomerase activity is not always observed.[7] Instead, in these cells, Epitalon has been shown to activate the Alternative Lengthening of Telomeres (ALT) pathway, another mechanism for telomere maintenance that is often utilized by cancer cells.[7][9] This differential response is a critical area of ongoing research.

Quantitative Data Summary

The following tables summarize the quantitative findings from key in vitro studies investigating the effects of Epitalon.

| Table 1: Effect of Epitalon on hTERT mRNA Expression | |||

| Cell Line | Epitalon Concentration | Treatment Duration | Fold Increase in hTERT Expression (Relative to Control) |

| 21NT (Breast Cancer) | 1 µg/ml | 4 days | 12-fold[10] |

| BT474 (Breast Cancer) | 0.5 µg/ml | 4 days | 5-fold[10] |

| IBR.3 (Normal Fibroblast) | 1 µg/ml | 3 weeks | Significant increase[7] |

| HMEC (Normal Mammary Epithelial) | 1 µg/ml | 3 weeks | Significant increase[7] |

| Table 2: Effect of Epitalon on Telomere Length | |||

| Cell Line | Epitalon Concentration | Treatment Duration | Change in Telomere Length |

| Human Fetal Fibroblasts | 0.05 µg/ml | 4 days | Increased by an average of 33.3%[12] |

| 21NT (Breast Cancer) | 0.2 - 1 µg/ml | 4 days | Dose-dependent increase[7] |

| BT474 (Breast Cancer) | 0.2 µg/ml | 4 days | Maximum increase, with a decline at higher concentrations[10] |

| IBR.3 (Normal Fibroblast) | 1 µg/ml | 3 weeks | Significant increase[10] |

| HMEC (Normal Mammary Epithelial) | 1 µg/ml | 3 weeks | Significant increase[10] |

| Human Lymphocytes | Not specified | Not specified | Increased on average by 33.3%[13] |

| Table 3: Effect of Epitalon on Telomerase Activity | |||

| Cell Line | Epitalon Concentration | Treatment Duration | Observed Effect |

| Human Fetal Fibroblasts | 0.05 µg/ml | 4 days | Induced telomerase activity[6][12] |

| IBR.3 (Normal Fibroblast) | Not specified | 3 weeks | Significant increase[7] |

| HMEC (Normal Mammary Epithelial) | Not specified | 3 weeks | Significant increase[7] |

| 21NT (Breast Cancer) | 0.5 and 1 µg/ml | 4 days | No significant increase[7] |

| BT474 (Breast Cancer) | 0.5 and 1 µg/ml | 4 days | No significant increase[7] |

| Human Fibroblasts | Not specified | Multiple passages | 2.4-fold increase[4] |

Experimental Protocols

Cell Culture and Epitalon Treatment

-

Cell Lines: Human fetal lung fibroblasts (e.g., 602/17), normal human fibroblasts (e.g., IBR.3), normal human mammary epithelial cells (HMEC), and breast cancer cell lines (e.g., 21NT, BT474) are commonly used.[7][10][12]

-

Culture Conditions: Cells are maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics, and incubated under standard conditions (37°C, 5% CO2).

-

Epitalon Treatment: Epitalon is dissolved in a suitable solvent (e.g., normal saline) and added to the culture medium at specified concentrations (ranging from 0.05 µg/ml to 1 µg/ml).[7][10][12] Treatment duration varies from a few days to several weeks.[7][10][12]

Telomerase Activity Assay: Telomeric Repeat Amplification Protocol (TRAP)

The TRAP assay is a highly sensitive method for detecting telomerase activity.[7][12]

-

Protein Extraction: Cellular proteins are extracted using a lysis buffer (e.g., 1x CHAPS lysis buffer).[7]

-

Telomerase Extension: The extracted protein is incubated with a synthetic telomerase substrate (TS) primer and dNTPs. If telomerase is active, it will add telomeric repeats to the 3' end of the TS primer.

-

PCR Amplification: The extended products are then amplified by PCR using the TS primer and a reverse primer (CX).

-

Detection: The PCR products are separated by polyacrylamide gel electrophoresis (PAGE) and visualized. The presence of a characteristic ladder of bands indicates telomerase activity.[12]

hTERT mRNA Expression Analysis: Quantitative PCR (qPCR)

-

RNA Extraction: Total RNA is isolated from treated and control cells.

-

Reverse Transcription: RNA is converted to complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

qPCR: The cDNA is then used as a template for qPCR with primers specific for the hTERT gene and a reference gene (e.g., GAPDH) for normalization.

-

Analysis: The relative expression of hTERT mRNA is calculated using the comparative Ct (ΔΔCt) method.

Telomere Length Measurement: Quantitative PCR (qPCR)

This method compares the amplification of telomeric DNA to that of a single-copy gene.

-

DNA Extraction: Genomic DNA is extracted from treated and control cells.

-

qPCR: Two separate qPCR reactions are performed for each sample: one with primers for the telomeric repeats and another with primers for a single-copy reference gene (e.g., 36B4).

-

Analysis: The relative telomere length is calculated based on the difference in the cycle threshold (Ct) values between the telomere and the single-copy gene amplification.

Signaling Pathways and Broader Biological Effects

While the direct upregulation of hTERT is a core mechanism, Epitalon's effects are likely mediated by a broader network of signaling pathways.

Pineal Gland Regulation and Melatonin Synthesis

Epitalon is a synthetic analog of Epithalamin, a peptide extract from the pineal gland.[3][14] The pineal gland is the primary site of melatonin production, a hormone with known antioxidant and anti-aging properties.[14] Epitalon has been shown to restore melatonin synthesis and normalize circadian rhythms, which can decline with age.[8][11] This suggests a link between the pineal gland, melatonin signaling, and the downstream effects of Epitalon on cellular aging. In a clinical study with 75 women, sublingual Epitalon at 0.5 mg/day for 20 days increased melatonin synthesis by 1.6-fold compared to placebo.[11]

Caption: Epitalon's interaction with the pineal gland and melatonin synthesis.

Epigenetic and Transcriptional Regulation

Epitalon's ability to upregulate hTERT expression points towards its involvement in epigenetic and transcriptional regulation.[11] It is hypothesized that Epitalon can bind to promoter regions of specific genes, such as the hTERT gene, and influence chromatin structure.[11] This could involve modifications to histones or DNA methylation patterns, making the genetic material more or less accessible to the transcriptional machinery.

Caption: Proposed epigenetic mechanism of Epitalon on hTERT gene expression.

Experimental Workflow for Assessing Epitalon's Effects

The following diagram illustrates a typical experimental workflow for investigating the impact of Epitalon on telomerase activation and telomere length.

Caption: A standard experimental workflow for studying Epitalon's effects.

Broader Biological Impacts

Beyond its direct effects on telomeres, Epitalon has been reported to exert a range of other beneficial biological effects, including:

-

Antioxidant Properties: Epitalon has demonstrated the ability to enhance the body's antioxidant defense systems, which can mitigate cellular damage from oxidative stress.[11][15]

-

Immune Modulation: Some studies suggest that Epitalon can modulate the immune system, potentially restoring age-related decline in immune function.[11][15]

-

Neuroendocrine Regulation: As a pineal-derived peptide, Epitalon plays a role in regulating the neuroendocrine system.[1][16]

Conclusion and Future Directions

The existing body of scientific literature provides compelling evidence for Epitalon's role in activating telomerase and elongating telomeres in human somatic cells. The quantitative data from in vitro studies consistently demonstrates its ability to upregulate hTERT expression and increase telomere length, particularly in normal cells. The detailed experimental protocols outlined in this guide provide a framework for the continued investigation of this promising peptide.

Future research should focus on elucidating the precise molecular interactions and signaling cascades that mediate Epitalon's effects. A deeper understanding of its differential activity in normal and cancer cells is crucial for its potential therapeutic applications. Furthermore, well-controlled, large-scale clinical trials are necessary to translate the promising preclinical findings into tangible benefits for human health and longevity. The development of more targeted and efficient delivery systems for Epitalon will also be a key area of future drug development efforts.

References

- 1. revolutionhealth.org [revolutionhealth.org]

- 2. elementsarms.com [elementsarms.com]

- 3. spartanpeptides.com [spartanpeptides.com]

- 4. Epitalon Peptide: Unlocking Longevity Potential | Social Life Magazine [sociallifemagazine.com]

- 5. peptideslabuk.com [peptideslabuk.com]

- 6. Epithalon peptide induces telomerase activity and telomere elongation in human somatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Epitalon increases telomere length in human cell lines through telomerase upregulation or ALT activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lyfemedical.com [lyfemedical.com]

- 9. Epitalon increases telomere length in human cell lines through telomerase upregulation or ALT activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. gethealthspan.com [gethealthspan.com]

- 12. karger.com [karger.com]

- 13. Overview of Epitalon—Highly Bioactive Pineal Tetrapeptide with Promising Properties | MDPI [mdpi.com]

- 14. polarispeptides.com [polarispeptides.com]

- 15. swolverine.com [swolverine.com]

- 16. Overview of Epitalon—Highly Bioactive Pineal Tetrapeptide with Promising Properties - PMC [pmc.ncbi.nlm.nih.gov]

Epitalon TFA and its Impact on Cellular Senescence: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cellular senescence, a state of irreversible cell cycle arrest, is a fundamental driver of aging and age-related diseases. The tetrapeptide Epitalon (Ala-Glu-Asp-Gly), available as Epitalon TFA, has emerged as a promising agent in the field of geroscience due to its reported effects on cellular longevity. This technical guide provides an in-depth analysis of the mechanisms by which Epitalon TFA modulates cellular senescence, with a focus on its effects on telomere biology. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and presents visual representations of the associated signaling pathways and experimental workflows to support further research and development in this area.

Core Mechanism of Action: Telomerase Activation

Epitalon's primary mechanism in combating cellular senescence lies in its ability to activate the enzyme telomerase.[1][2] Telomerase is a reverse transcriptase that adds telomeric repeat sequences to the ends of chromosomes, thus counteracting the progressive telomere shortening that occurs with each cell division.[3] This telomere attrition is a key trigger for replicative senescence. By activating telomerase, Epitalon can extend the replicative lifespan of cells.[1][2]

In vitro studies have demonstrated that the addition of Epitalon to telomerase-negative human fetal fibroblast cultures induces the expression of the catalytic subunit of telomerase, leading to enzymatic activity and telomere elongation.[1][2] This suggests a reactivation of the telomerase gene in somatic cells, highlighting the potential of Epitalon to prolong the functional life of cell populations.[1][2]

Quantitative Effects of Epitalon TFA on Senescence Markers

The following table summarizes the quantitative data from a key study investigating the effects of Epitalon on various cell lines.

| Cell Line | Treatment Concentration (µg/mL) | Treatment Duration | Parameter Measured | Result | Fold Change/Increase |

| 21NT (Breast Cancer) | 0.5 | 4 days | Telomere Length | 2.4 kb to 4 kb | ~1.67-fold increase |

| 1.0 | 4 days | Telomere Length | 2.4 kb to 4 kb | ~1.67-fold increase | |

| 1.0 | 4 days | hTERT mRNA Expression | - | 12-fold upregulation | |

| BT474 (Breast Cancer) | 0.2 | 4 days | Telomere Length | Reached a maximum of 8 kb | - |

| 0.5 | 4 days | hTERT mRNA Expression | - | 5-fold upregulation | |

| IBR.3 (Normal Fibroblast) | 1.0 | 3 weeks | hTERT mRNA Expression | - | Upregulation |

| 1.0 | 3 weeks | Telomerase Activity | - | Significant increase | |

| HMEC (Normal Epithelial) | 1.0 | 3 weeks | hTERT mRNA Expression | - | Upregulation |

| 1.0 | 3 weeks | Telomerase Activity | - | Significant increase |

Data extracted from Al-dulaimi et al. (2025).[4]

Signaling Pathways and Experimental Workflows

Epitalon-Mediated Telomerase Activation Pathway

The following diagram illustrates the proposed signaling pathway for Epitalon's effect on telomerase and cellular senescence.

Caption: Epitalon's pathway to delay cellular senescence.

General p53/p21-Mediated Cell Cycle Arrest in Senescence

While direct modulation by Epitalon is still under investigation, the p53/p21 pathway is a critical regulator of cellular senescence. The following diagram provides a general overview of this pathway.

Caption: The p53/p21 pathway in cellular senescence.

Experimental Workflow for In Vitro Senescence Assay

The following diagram outlines a general workflow for assessing the effects of Epitalon on cellular senescence in vitro.

Caption: Workflow for in vitro senescence analysis.

Detailed Experimental Protocols

Cell Culture and Epitalon Treatment

-

Cell Lines: Human breast cancer cell lines (21NT, BT474), normal human fibroblasts (IBR.3), and normal human mammary epithelial cells (HMEC) can be used.[4]

-

Culture Conditions: Cells should be maintained in their respective recommended media and conditions.

-

Epitalon Preparation: Prepare a stock solution of Epitalon TFA by dissolving it in sterile, pyrogen-free water.[4]

-

Treatment Protocol:

Telomere Length Measurement by qPCR

-

DNA Extraction: Isolate genomic DNA from treated and untreated cells using a standard DNA extraction kit.

-

qPCR Reaction: Perform qPCR to quantify telomeric DNA relative to a single-copy reference gene (e.g., 36B4).[4]

-

Data Analysis: Calculate relative telomere length using the comparative Ct (ΔΔCt) method or by using a standard curve to determine absolute length.[5][6]

Telomerase Activity Assay (TRAP)

The Telomeric Repeat Amplification Protocol (TRAP) is a highly sensitive PCR-based method to measure telomerase activity.[7][8]

-

Cell Lysis: Prepare cell extracts using a suitable lysis buffer (e.g., NP-40 based) to release cellular contents, including telomerase.[9]

-

Telomerase Extension: Incubate the cell lysate with a non-telomeric substrate primer (TS primer) and dNTPs. If telomerase is active, it will add telomeric repeats to the 3' end of the TS primer.[8]

-

PCR Amplification: Amplify the extended products using PCR with the TS primer and a reverse primer. An internal control is often included.[8]

-

Detection: Analyze the PCR products by gel electrophoresis. Active telomerase will produce a characteristic ladder of 6-base pair increments.[10] Alternatively, a quantitative real-time PCR (qTRAP) approach can be used for more precise quantification.[9]

Gene Expression Analysis by RT-qPCR

-

RNA Extraction and cDNA Synthesis: Isolate total RNA from cells and reverse transcribe it into cDNA.

-

qPCR: Perform qPCR using primers for target genes (e.g., hTERT, p16, p21) and a housekeeping gene for normalization.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Senescence-Associated β-Galactosidase (SA-β-gal) Staining

SA-β-gal is a widely used biomarker for senescent cells.[11]

-

Fixation: Fix the cells with a suitable fixative (e.g., formaldehyde/glutaraldehyde solution).

-

Staining: Incubate the fixed cells with the SA-β-gal staining solution (containing X-gal) at pH 6.0 overnight at 37°C in a CO2-free incubator.

-

Visualization: Observe the cells under a microscope for the development of a blue color, which indicates SA-β-gal activity.

-

Quantification: Determine the percentage of blue-stained (senescent) cells in the total cell population.

Conclusion

Epitalon TFA demonstrates significant potential as an anti-senescence agent, primarily through its ability to activate telomerase and elongate telomeres. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic applications of Epitalon in aging and age-related diseases. The provided diagrams offer a clear visual understanding of the key pathways and workflows involved in this area of research. Further studies are warranted to fully elucidate the upstream signaling pathways that mediate Epitalon's effects and to explore its efficacy and safety in more complex in vivo models.

References

- 1. universalbiologicals.com [universalbiologicals.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. SIRT1 and p53, effect on cancer, senescence and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Epitalon increases telomere length in human cell lines through telomerase upregulation or ALT activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. trn.tulane.edu [trn.tulane.edu]

- 6. mdpi.com [mdpi.com]

- 7. TRAP Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. Telomerase Repeated Amplification Protocol (TRAP) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. telomer.com.tr [telomer.com.tr]

- 10. youtube.com [youtube.com]

- 11. merckmillipore.com [merckmillipore.com]

Geroprotective properties of Epitalon TFA

An In-depth Technical Guide on the Geroprotective Properties of Epitalon TFA

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Epitalon (also known as Epithalon) is a synthetic tetrapeptide (Ala-Glu-Asp-Gly) developed as a biomimetic of Epithalamin, a natural polypeptide extract from the bovine pineal gland.[1][2][3] Its geroprotective effects are attributed to a multi-faceted mechanism of action that targets several key hallmarks of aging. Primarily, Epitalon is recognized for its ability to activate the enzyme telomerase, thereby elongating telomeres and extending the replicative lifespan of somatic cells.[4][5][6] Beyond telomere maintenance, its properties include restoring circadian rhythms, modulating the immune system, and exhibiting significant antioxidant and antimutagenic activities.[4][7][8] This document provides a comprehensive technical overview of the molecular mechanisms, quantitative effects, and experimental methodologies associated with the geroprotective potential of Epitalon TFA.

Core Geroprotective Mechanisms

Epitalon TFA exerts its anti-aging effects through several distinct but interconnected biological pathways.

Telomere Maintenance and Telomerase Activation

The primary and most studied mechanism of Epitalon is its ability to reactivate telomerase in somatic cells.[4] Telomeres, the protective caps at the ends of chromosomes, shorten with each cell division, leading to cellular senescence (the Hayflick limit).[7][9] Epitalon has been shown to induce the expression of the catalytic subunit of telomerase (hTERT), leading to telomere elongation.[5][10][11] This action extends the proliferative potential of cells, effectively delaying the onset of cellular aging.[2][6] Studies in human fetal fibroblast cultures demonstrated that while control cells ceased division after the 34th passage, Epitalon-treated cells continued to divide beyond the 44th passage.[2][6] Mechanistically, Epitalon may penetrate the nucleus and bind to specific DNA sequences in the promoter regions of the telomerase gene, modulating its transcription.[4]

In addition to upregulating telomerase in normal cells, Epitalon has been observed to increase telomere length in cancer cell lines through the Alternative Lengthening of Telomeres (ALT) pathway, a mechanism distinct from telomerase activation.[5] Importantly, significant ALT activation was not observed in normal cells, suggesting a differential effect based on cell type.[5]

Antioxidant and Antimutagenic Properties

Epitalon demonstrates robust antioxidant activity, contributing to its geroprotective profile.[1][8] It has been shown to increase the activity of key antioxidant enzymes such as superoxide dismutase (SOD), glutathione peroxidase, and glutathione-S-transferase in aging rats.[6][8] This enhancement of the body's endogenous antioxidant defense system helps neutralize reactive oxygen species (ROS), reducing oxidative stress and cellular damage.[7][8][12] In neuroblastoma cells, Epitalon reduced levels of 8-hydroxydeoxyguanosine (8-OHdG), a key marker of oxidative DNA damage.[4] Furthermore, Epitalon exhibits antimutagenic effects by reducing the frequency of chromosome aberrations in bone marrow cells and protecting against genotoxic damage induced by heavy metals.[4][10][13]

Restoration of Circadian and Neuroendocrine Rhythms

Epitalon plays a crucial role in regulating the neuroendocrine system, particularly by influencing the pineal gland to restore youthful circadian rhythms of melatonin and cortisol production.[4][10][11] Melatonin is a potent antioxidant and a key regulator of the sleep-wake cycle, which often becomes dysregulated with age.[7] In aged Rhesus monkeys, Epitalon treatment stimulated melatonin production and normalized its secretion patterns.[4] This effect is believed to be mediated by Epitalon's ability to stimulate the expression of the AANAT enzyme and pCREB transcription factor in pinealocytes, which are essential for melatonin synthesis.[2][4]

Immunomodulation

The aging process is associated with immunosenescence, a decline in immune function. Epitalon has been shown to modulate the immune system by restoring T-cell function.[7] It can increase the production of interferon-gamma by T-cells and upregulate interleukin-2 (IL-2) in aged tissues.[2][3][4] In studies on aging mice, Epitalon was observed to enhance the CD4+ population of bone marrow cells.[2] This recalibration of the immune system can enhance the body's ability to fight infections and potentially reduce the incidence of age-related diseases.[7]

Quantitative Data Summary

The following tables summarize the quantitative outcomes from key preclinical and in vitro studies on Epitalon.

Table 1: Effects on Lifespan and Age-Related Biomarkers in Animal Models

| Parameter | Animal Model | Treatment Details | Quantitative Result | Reference |

| Maximum Lifespan | Swiss-derived SHR mice | 1.0 µ g/mouse , s.c., 5 days/month | ▲ 12.3% increase vs. control | [13] |

| Lifespan of Last 10% Survivors | Swiss-derived SHR mice | 1.0 µ g/mouse , s.c., 5 days/month | ▲ 13.3% increase vs. control | [10][13] |

| Chromosome Aberrations | Swiss-derived SHR mice | 1.0 µ g/mouse , s.c., 5 days/month | ▼ 17.1% decrease in bone marrow cells | [2][10][13] |

| Spontaneous Leukemia Incidence | Swiss-derived SHR mice | 1.0 µ g/mouse , s.c., 5 days/month | ▼ 6.0-fold decrease vs. control | [13] |

| Lifespan Extension | Rats and Mice (various) | Not specified | ▲ 25-40% increase in some models | [9] |

Table 2: Effects on Cellular Mechanisms in Vitro

| Parameter | Cell Model | Treatment Details | Quantitative Result | Reference |

| Telomere Elongation | Human lymphocytes | Not specified | ▲ 33.3% average increase | [2][4] |

| Telomere Elongation | Human fibroblasts | Not specified | ▲ 44% longer telomeres vs. control | [9] |

| Telomerase Activity | Human fibroblasts | Not specified | ▲ 2.4-fold increase | [9] |

| hTERT mRNA Expression | 21NT Breast Cancer Cells | 1 µg/ml for 4 days | ▲ 12-fold upregulation | [14] |

| hTERT mRNA Expression | BT474 Breast Cancer Cells | 0.5 µg/ml for 4 days | ▲ 5-fold upregulation | [14] |

| Senescence Marker (p16) | Periodontal Ligament Stem Cells | Not specified | ▼ 1.56-fold decrease in expression | [2] |

| Senescence Marker (p21) | Periodontal Ligament Stem Cells | Not specified | ▼ 2.22-fold decrease in expression | [2] |

| Senescence Marker (p16) | Gingival Mesenchymal Stem Cells | Not specified | ▼ 1.92-fold decrease in expression | [2] |

| Senescence Marker (p21) | Gingival Mesenchymal Stem Cells | Not specified | ▼ 2.44-fold decrease in expression | [2] |

| Intracellular ROS | Mouse Oocytes | 0.1 mM Epitalon | ▼ Significant decrease vs. aged control | [12] |

Experimental Protocols

This section details the methodologies cited in the literature for assessing the geroprotective properties of Epitalon TFA.

In Vivo Lifespan and Biomarker Study in Mice

-

Objective: To evaluate the long-term effects of Epitalon on lifespan, biomarkers of aging, and spontaneous tumor incidence.

-

Animal Model: Female outbred Swiss-derived SHR mice.[13]

-

Methodology:

-

Beginning at 3 months of age, mice were divided into a control group and a treatment group (n=54 per group).[13]

-

The treatment group received subcutaneous (s.c.) injections of Epitalon (1.0 µ g/mouse , equivalent to approx. 30-40 µg/kg) dissolved in 0.1 ml saline.[10][13]

-

The control group received injections of 0.1 ml normal saline.[13]

-

Injections were administered for 5 consecutive days each month for the entire duration of the animals' natural lives.[10][13]

-

Endpoints Measured: Food consumption, body weight, estrous function, frequency of chromosome aberrations in bone marrow cells (cytogenetic analysis), lifespan (mean and maximum), and incidence of spontaneous tumors (histopathological analysis).[10][13]

-

In Vitro Telomerase Activation and Telomere Length Analysis

-

Objective: To quantify the effect of Epitalon on telomerase expression/activity and telomere length in human cell lines.

-

Cell Models:

-

Methodology:

-

Cell Culture: Cells are cultured under standard laboratory conditions.

-

Treatment: Epitalon is added to the culture medium at specified concentrations (e.g., 0.5 µg/ml or 1 µg/ml).[14]

-

Incubation: Cells are incubated for a defined period (e.g., 4 days for cancer cells, 3 weeks for normal cells to observe effects on telomere length).[5][14]

-

hTERT Expression Analysis: RNA is extracted from the cells, and quantitative real-time PCR (qPCR) is performed to measure the mRNA expression levels of hTERT, the catalytic subunit of telomerase.[5][14]

-

Telomerase Activity Assay: Protein is extracted, and telomerase activity is measured using the Telomeric Repeat Amplification Protocol (TRAP) assay.[2][4]

-

Telomere Length Measurement: DNA is extracted, and the average telomere length is quantified using qPCR or Southern blot analysis.[5]

-

ALT Pathway Analysis: The presence of ALT-associated PML bodies is assessed using immunofluorescence microscopy to detect ALT activity, particularly in cancer cells.[5]

-

Visualizations: Pathways and Workflows

Caption: Logical overview of Epitalon TFA's multi-target geroprotective effects.

Caption: Signaling pathway for Epitalon-induced telomerase activation.

Caption: Experimental workflow for in vitro analysis of Epitalon's effects.

References

- 1. alzdiscovery.org [alzdiscovery.org]

- 2. Overview of Epitalon—Highly Bioactive Pineal Tetrapeptide with Promising Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Aging Process - Research Studies With Epitalon [euroweeklynews.com]

- 4. gethealthspan.com [gethealthspan.com]

- 5. Epitalon increases telomere length in human cell lines through telomerase upregulation or ALT activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Epitalon - Wikipedia [en.wikipedia.org]

- 7. swolverine.com [swolverine.com]

- 8. Antioxidant properties of geroprotective peptides of the pineal gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Epitalon Peptide: Unlocking Longevity Potential | Social Life Magazine [sociallifemagazine.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. universalbiologicals.com [universalbiologicals.com]

- 12. Epitalon protects against post-ovulatory aging-related damage of mouse oocytes in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effect of Epitalon on biomarkers of aging, life span and spontaneous tumor incidence in female Swiss-derived SHR mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Epitalon's Role in Circadian Rhythm Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epitalon (Ala-Glu-Asp-Gly) is a synthetic tetrapeptide that has demonstrated significant potential in the regulation of circadian rhythms. This technical guide provides an in-depth analysis of its core mechanisms, focusing on its interaction with the pineal gland, regulation of melatonin synthesis, and influence on the expression of core clock genes. This document synthesizes quantitative data from various studies, presents detailed experimental protocols for key assays, and visualizes the underlying molecular pathways and experimental workflows. The information is intended to serve as a comprehensive resource for researchers and professionals in the fields of chronobiology, pharmacology, and drug development.

Introduction

The circadian rhythm, an approximately 24-hour endogenous cycle, governs a wide array of physiological and behavioral processes in most living organisms. This internal clock is orchestrated by a central pacemaker in the suprachiasmatic nucleus (SCN) of the hypothalamus and peripheral clocks in virtually all tissues. The pineal gland, a key component of this system, synthesizes and secretes melatonin, a hormone that plays a pivotal role in synchronizing the sleep-wake cycle and other circadian-regulated functions.

Dysregulation of circadian rhythms is associated with a host of pathologies, including sleep disorders, metabolic syndrome, and accelerated aging. Epitalon, a synthetic peptide mimicking the natural pineal peptide Epithalamin, has emerged as a promising agent for restoring and maintaining circadian homeostasis.[1][2] Its primary mode of action is believed to be the modulation of pineal gland function and the subsequent normalization of melatonin production.[3] Furthermore, recent evidence indicates that Epitalon directly influences the expression of core clock genes, providing a deeper mechanistic insight into its chronobiological effects.[1][4]

Mechanism of Action

Epitalon's regulatory effects on the circadian system are multifactorial, primarily centered on the pineal gland's melatonin synthesis pathway and the transcriptional machinery of the cellular clock.

Regulation of Melatonin Synthesis

Epitalon has been shown to stimulate the production of melatonin by upregulating key components of its synthesis pathway within the pinealocytes.[5] This process is initiated by norepinephrine release from the SCN, which activates a signaling cascade that leads to the transcription of enzymes essential for melatonin production. Epitalon appears to enhance this process by increasing the expression of:

-

Arylalkylamine N-acetyltransferase (AANAT): The rate-limiting enzyme in melatonin synthesis.[5]

-

Phosphorylated cAMP response element-binding protein (pCREB): A transcription factor crucial for the expression of AANAT.[5]

By boosting the levels of AANAT and pCREB, Epitalon facilitates a more robust and rhythmic production of melatonin, particularly in aging models where melatonin secretion is often diminished.[5][6]

Modulation of Clock Gene Expression

Beyond its influence on melatonin, Epitalon directly interacts with the core molecular clockwork. The circadian clock is driven by a transcriptional-translational feedback loop involving a set of core clock genes, including CLOCK, BMAL1, PER1/2, and CRY1/2. Studies have demonstrated that Epitalon can normalize aberrant expression of these genes. Specifically, in individuals with reduced melatonin function, Epitalon has been observed to:

-

Normalize hyper-expression of Clock and Csnk1e genes in leukocytes by a factor of 1.9 to 2.1.[1][4]

-

Increase the hypo-expression of the Cry2 gene in peripheral blood lymphocytes by a factor of 2.[1][4]

This regulatory action on the core clock machinery suggests that Epitalon's benefits extend beyond simple melatonin augmentation, directly influencing the fundamental timekeeping mechanisms within cells.

Quantitative Data Summary

The following tables summarize the quantitative effects of Epitalon on key biomarkers of circadian rhythm regulation as reported in various studies.

Table 1: Effect of Epitalon on Melatonin Production

| Parameter | Fold Increase | Study Population | Reference |

| 6-Sulfatoxymelatonin (Urine) | 1.6 - 1.7 | Middle-aged people | [1][4] |

Table 2: Effect of Epitalon on Clock Gene Expression in Peripheral Blood Lymphocytes

| Gene | Effect | Fold Change | Study Population | Reference |

| Clock | Normalization of hyper-expression | 1.9 - 2.1 | Individuals with reduced melatonin function | [1][4] |

| Csnk1e | Normalization of hyper-expression | 1.9 - 2.1 | Individuals with reduced melatonin function | [1][4] |

| Cry2 | Increase of hypo-expression | 2 | Individuals with reduced melatonin function | [1][4] |

Table 3: Effect of Epitalon on Other Relevant Biomarkers

| Parameter | Fold Increase | Cell Type | Reference |

| Nestin mRNA expression | ~1.7 | Human Gingival Mesenchymal Stem Cells | [7] |

| GAP43 mRNA expression | ~1.6 | Human Gingival Mesenchymal Stem Cells | [7] |

| β-tubulin III mRNA expression | ~1.8 | Human Gingival Mesenchymal Stem Cells | [7] |

| Doublecortin mRNA expression | ~1.7 | Human Gingival Mesenchymal Stem Cells | [7] |

Signaling Pathways and Experimental Workflows

Epitalon's Signaling Pathway for Melatonin Synthesis

Caption: Epitalon's mechanism for enhancing melatonin synthesis in pinealocytes.

Experimental Workflow for Pinealocyte Culture and Treatment

Caption: Workflow for primary pinealocyte culture and subsequent Epitalon treatment.

Detailed Experimental Protocols

The following protocols are synthesized from established methodologies and are intended as a guide for investigating the effects of Epitalon.

Rat Pinealocyte Primary Culture

This protocol describes the isolation and culture of primary pinealocytes from neonatal rats.

-

Animal Handling: Euthanize 2-day-old Wistar rats according to institutional guidelines.

-

Pineal Gland Extraction: Under sterile conditions, dissect the pineal glands and immediately place them in ice-cold Dulbecco's Modified Eagle's Medium (DMEM).[5]

-

Enzymatic Digestion:

-

Wash the glands with a buffer solution.

-

Incubate the glands in 0.25% trypsin for 5-10 minutes with gentle agitation.[5] Alternatively, use a papain-based digestion method.

-

-

Cell Dissociation and Seeding:

-

Filter the cell suspension to remove undigested tissue.

-

Centrifuge the filtrate at approximately 130 x g for 10 minutes.[5]

-

Resuspend the cell pellet in DMEM supplemented with 10-20% Fetal Bovine Serum (FBS) and antibiotics.

-

Seed the cells in 12-well plates and incubate at 37°C in a humidified atmosphere with 5% CO2.[5]

-

-

Epitalon Treatment:

-

After 24-48 hours of incubation to allow for cell attachment, replace the medium with fresh medium containing the desired concentration of Epitalon (e.g., 0.01 µg/mL to 1.0 µg/mL).[7]

-

Include an untreated control group.

-

Culture the cells for the desired experimental duration (e.g., 4 to 7 days), refreshing the medium with Epitalon every 3 days.[7]

-

Immunohistochemistry (IHC) for AANAT and pCREB

This protocol outlines the general steps for detecting AANAT and pCREB protein expression in cultured pinealocytes.

-

Cell Fixation:

-

Wash the cultured cells with Phosphate-Buffered Saline (PBS).

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

-

Permeabilization and Blocking:

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Block non-specific binding by incubating with 5% normal goat serum in PBS for 1 hour.

-

-

Primary Antibody Incubation:

-

Incubate the cells with primary antibodies against AANAT or pCREB, diluted in blocking buffer, overnight at 4°C.

-

-

Secondary Antibody Incubation:

-

Wash the cells three times with PBS.

-

Incubate with a fluorophore-conjugated secondary antibody for 1-2 hours at room temperature, protected from light.

-

-

Counterstaining and Mounting:

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Mount the coverslips with an appropriate mounting medium.

-

-

Imaging:

-

Visualize and capture images using a fluorescence microscope.

-

Quantify fluorescence intensity to compare protein expression levels between Epitalon-treated and control groups.

-

Real-Time Quantitative PCR (RT-qPCR) for Clock Gene Expression

This protocol is for quantifying the mRNA expression of clock genes in response to Epitalon treatment.

-

RNA Extraction:

-

Lyse the cultured cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.

-

-

qPCR Reaction:

-

Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the target clock genes (Per1, Per2, Cry1, Cry2, Clock, Bmal1), and a SYBR Green master mix.

-

Use a housekeeping gene (e.g., GAPDH) for normalization.

-

-

Thermocycling:

-

Perform the qPCR on a real-time PCR system with a standard cycling protocol (e.g., 95°C for 30s, followed by 40 cycles of 95°C for 5s and 60°C for 60s).[8]

-

-

Data Analysis:

-

Calculate the relative expression of the target genes using the ΔΔCt method.

-

Compare the fold change in gene expression between Epitalon-treated and control groups.

-

6-Sulfatoxymelatonin (aMT6s) ELISA for Urine Samples

This protocol describes the quantification of the primary melatonin metabolite in urine, serving as a biomarker for total melatonin production.

-

Sample Collection: Collect first-morning urine samples.

-

Sample Preparation: Dilute the urine samples (e.g., 1:200) with the assay buffer provided in the ELISA kit.[4]

-

ELISA Procedure (Competitive Assay):

-

Add calibrators, controls, and diluted urine samples to the wells of the antibody-coated microplate.

-

Add biotinylated 6-sulfatoxymelatonin and a specific rabbit anti-6-sulfatoxymelatonin antibody to the wells.

-

Incubate for 3 hours at room temperature.[4]

-

Wash the plate to remove unbound reagents.

-

Add streptavidin-horseradish peroxidase (HRP) and incubate for 30 minutes.[4]

-

Wash the plate again.

-

Add TMB substrate and incubate for 30 minutes to develop color.[4]

-

Stop the reaction with an acidic stop solution.

-

-

Data Analysis:

-

Measure the optical density at 450 nm using a microplate reader.

-

Calculate the concentration of 6-sulfatoxymelatonin in the samples by interpolating from the standard curve.

-

Conclusion